A Technical Guide to 5-Amino-2-bromopyrimidine (CAS 7752-82-1): Properties, Synthesis, and Applications
A Technical Guide to 5-Amino-2-bromopyrimidine (CAS 7752-82-1): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-bromopyrimidine, also commonly known as 2-Amino-5-bromopyrimidine, with CAS number 7752-82-1, is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structure, featuring a pyrimidine core with strategically placed amino and bromo functional groups, allows for versatile chemical modifications, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1] This compound is instrumental in developing a range of pharmaceuticals, including antiviral and anticancer agents, and is notably a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. Its utility also extends to the creation of herbicides and fungicides, highlighting its broad importance in chemical research and development.
Physicochemical and Spectral Properties
The fundamental properties of 5-Amino-2-bromopyrimidine are summarized below. The compound typically appears as a white to cream or pale yellow crystalline powder.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 7752-82-1 | [2][3][4][5] |
| Molecular Formula | C₄H₄BrN₃ | [2][3][4][5] |
| Molecular Weight | 174.00 g/mol | [2][3][4] |
| IUPAC Name | 5-bromopyrimidin-2-amine | [5][6][7] |
| Synonyms | 2-Amino-5-bromopyrimidine, 5-Bromo-2-aminopyrimidine | [4] |
| Appearance | White to orange to green powder to crystal | [1] |
| Melting Point | 241-243 °C (lit.) | [3][8] |
| Purity | ≥96.0% to 98% | [1][3][7] |
| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N | [3][5][7] |
| SMILES | Nc1ncc(Br)cn1 |[3][5][7] |
Table 2: Spectral Data
| Spectrum Type | Wavelength/Peak | Details | Reference(s) |
|---|---|---|---|
| UV Spectrum | 296 nm | log ε 3.54 | [9] |
| ATR-IR | N/A | Spectrum data available from Bio-Rad Laboratories, Inc. |[6] |
Safety and Handling
5-Amino-2-bromopyrimidine is classified as hazardous and requires careful handling. It is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[3][10]
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
|---|---|---|
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH400/H410: Very toxic to aquatic life / with long lasting effects | [3][10][11] |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3][10] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), eyeshields, faceshields, impervious gloves | [3][11] |
| Storage | Store at 2 - 8 °C in a dry, tightly closed container | [1][12] |
| Transport | Classified as a Dangerous Good for transport |[4] |
Experimental Protocols: Synthesis
Multiple synthetic routes are available for the preparation of 5-Amino-2-bromopyrimidine. The most common methods start from 2-aminopyrimidine.
Protocol 1: Synthesis via N-Bromosuccinimide (NBS)
This method is a high-yield, straightforward procedure using a common brominating agent.[2][8]
Methodology:
-
Dissolve 2-aminopyrimidine (2.5g, 26.29 mmol) in acetonitrile (25 mL).
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (4.6g, 27.9 mmol) to the cooled solution.[2][8]
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent (acetonitrile) under reduced pressure.
-
Wash the resulting solid with water (100 mL).
-
Collect the solid by suction filtration and dry it in vacuo to yield the final product.[2][8]
Caption: Synthesis workflow using N-Bromosuccinimide.
Protocol 2: Synthesis via Bromine in Halogenated Solvent
This patented method provides an alternative route using liquid bromine and an inorganic alkali.[13]
Methodology:
-
Add the 2-aminopyrimidine compound and an inorganic alkali into a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).
-
Add bromine to the mixture and allow it to react.
-
After the reaction, add ammonia water to the resulting solution and stir.
-
Allow the layers to separate and collect the lower organic phase.
-
Concentrate the organic phase to remove the solvent.
-
Add water to the residue and stir to wash.
-
Collect the resulting precipitate solid, which is the 2-amino-5-bromopyrimidine compound.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-氨基-5-溴嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromopyrimidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-Amino-5-bromopyrimidine | 7752-82-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
